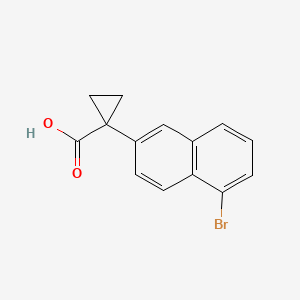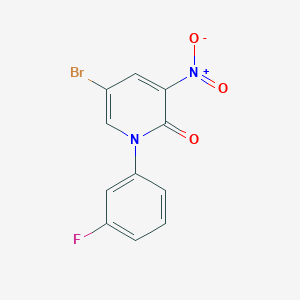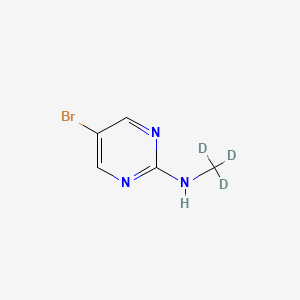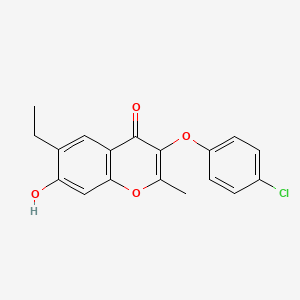
tert-Butyl 3-(5-Bromo-4-chloro-2-nitrophenoxy)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(5-Bromo-4-chloro-2-nitrophenoxy)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, a chlorine atom, and a nitro group attached to a phenoxy ring, which is further connected to an azetidine ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(5-Bromo-4-chloro-2-nitrophenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable phenol derivative to introduce the nitro group.
Halogenation: Subsequent bromination and chlorination to introduce the bromine and chlorine atoms.
Phenoxy Formation: Formation of the phenoxy group by reacting the halogenated nitrophenol with an appropriate azetidine derivative.
Esterification: Finally, esterification with tert-butyl chloroformate to obtain the desired tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.
Major Products:
Amines: Reduction of the nitro group yields amines.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives.
Carboxylic Acids: Hydrolysis of the ester group yields carboxylic acids.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Biochemical Studies: It can be used in biochemical studies to investigate the interactions of azetidine derivatives with biological targets.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It could be explored for use in agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(5-Bromo-4-chloro-2-nitrophenoxy)azetidine-1-carboxylate would depend on its specific application
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.
Chemical Reactivity: The functional groups in the compound may undergo chemical reactions with biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl bromoacetate
- 4-tert-Butyl-3-iodoheptane
Uniqueness:
- Functional Group Diversity: The presence of multiple functional groups (bromo, chloro, nitro, phenoxy, azetidine, and tert-butyl ester) in tert-Butyl 3-(5-Bromo-4-chloro-2-nitrophenoxy)azetidine-1-carboxylate makes it unique compared to similar compounds.
- Chemical Reactivity: The combination of these functional groups imparts distinct chemical reactivity, allowing for a wide range of chemical transformations.
- Potential Applications: The compound’s unique structure makes it a versatile intermediate for the synthesis of various complex molecules with potential applications in different fields.
Properties
Molecular Formula |
C14H16BrClN2O5 |
|---|---|
Molecular Weight |
407.64 g/mol |
IUPAC Name |
tert-butyl 3-(5-bromo-4-chloro-2-nitrophenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H16BrClN2O5/c1-14(2,3)23-13(19)17-6-8(7-17)22-12-4-9(15)10(16)5-11(12)18(20)21/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
LRPGGFFZQAEFPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=C(C=C2[N+](=O)[O-])Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






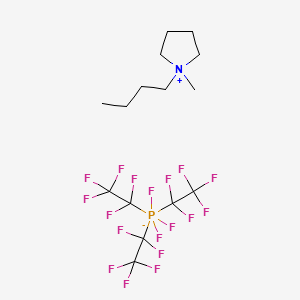

![methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)
![(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B12086014.png)
